![molecular formula C8H17NO2 B1323177 Ethyl [isopropyl(methyl)amino]acetate CAS No. 1040048-25-6](/img/structure/B1323177.png)
Ethyl [isopropyl(methyl)amino]acetate
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Overview
Description
Ethyl [isopropyl(methyl)amino]acetate is a clear, colorless liquid with a characteristic fruity odor . It contains a total of 27 bonds; 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
Esters like Ethyl [isopropyl(methyl)amino]acetate can be synthesized from carboxylic acids reacting with alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters .Molecular Structure Analysis
The molecular weight of Ethyl [isopropyl(methyl)amino]acetate is 159.23 . It contains total 27 bond(s); 10 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .Chemical Reactions Analysis
Esters undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Ethers with only primary and secondary alkyl groups react by an SN2 mechanism .Physical And Chemical Properties Analysis
Isopropyl acetate, a related compound, is a clear, colorless liquid with a fruity odor . It is highly flammable, with a flash point of -3.3 degrees Celsius, and exhibits a boiling point around 88.5 degrees Celsius .Scientific Research Applications
Proteomics Research
Ethyl [isopropyl(methyl)amino]acetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein structures, interactions, and functions. It could also be used in the development of techniques for protein identification and quantification.
Antiseptic Formulations
Another potential application of Ethyl [isopropyl(methyl)amino]acetate is in the development of antiseptic formulations . Antiseptics are substances that stop or slow down the growth of microorganisms. They’re often used in healthcare settings to prevent infections caused by bacteria, viruses, and fungi. Ethyl [isopropyl(methyl)amino]acetate could be used in the formulation of antiseptics for skin and soft tissue infections .
Mechanism of Action
Target of Action
Ethyl [isopropyl(methyl)amino]acetate is a complex organic compound that may interact with a variety of biological targets. It’s important to note that the compound’s structure, which includes an ester group, suggests it may interact with enzymes or receptors that process or bind to esters .
Mode of Action
Based on its ester group, it’s plausible that it undergoes hydrolysis, a common reaction for esters, resulting in the production of an alcohol and a carboxylic acid or their derivatives . This reaction could potentially lead to various downstream effects depending on the specific context within a biological system .
Biochemical Pathways
For instance, esters are involved in reactions related to the formation of fats and oils, and in the creation of certain types of bioactive compounds .
Pharmacokinetics
As an ester, it’s likely to be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The hydrolysis of esters, a likely reaction for this compound, can result in the production of alcohols and carboxylic acids or their derivatives, which can have various effects depending on the specific molecules produced and the context within the biological system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl [isopropyl(methyl)amino]acetate. Factors such as pH, temperature, and the presence of specific enzymes can influence the rate at which it undergoes reactions such as hydrolysis . Additionally, the compound’s stability and reactivity may be influenced by the presence of other reactive species in its environment .
Safety and Hazards
Ethyl [isopropyl(methyl)amino]acetate is highly flammable and causes serious eye irritation . It may cause drowsiness or dizziness . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/eye protection/face protection .
Future Directions
Esters like Ethyl [isopropyl(methyl)amino]acetate have significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
properties
IUPAC Name |
ethyl 2-[methyl(propan-2-yl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-11-8(10)6-9(4)7(2)3/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJPXRUUGZHLTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [isopropyl(methyl)amino]acetate |
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